molecular formula C7H16ClNO2 B2571677 ((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride CAS No. 2230789-51-0

((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride

Cat. No.: B2571677
CAS No.: 2230789-51-0
M. Wt: 181.66
InChI Key: SAQPWGMMNZPSPU-UKMDXRBESA-N
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Description

((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride is a chiral compound with two stereocenters It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride typically involves the reduction of a suitable precursor, such as a diketone or a diester, followed by a series of stereoselective reactions to introduce the desired stereochemistry. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), as well as chiral catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction to primary or secondary amines using reducing agents.

    Substitution: Nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, ((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other advanced materials.

Mechanism of Action

The mechanism of action of ((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-2,6-Dimethylpiperidine hydrochloride
  • (2R,6S)-2,6-Dimethyl-4-(4-piperidinyl)morpholine dihydrochloride
  • (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine hydrochloride

Uniqueness

((2R,6S)-Piperidine-2,6-diyl)dimethanol hydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with biological targets in a distinct manner compared to other similar compounds. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

[(2S,6R)-6-(hydroxymethyl)piperidin-2-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-4-6-2-1-3-7(5-10)8-6;/h6-10H,1-5H2;1H/t6-,7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQPWGMMNZPSPU-UKMDXRBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@@H](C1)CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230789-51-0
Record name [(2S,6R)-6-(hydroxymethyl)piperidin-2-yl]methanol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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